molecular formula C18H28N2O2S B14623770 Octyl 4-[(dimethylcarbamothioyl)amino]benzoate CAS No. 54767-10-1

Octyl 4-[(dimethylcarbamothioyl)amino]benzoate

Cat. No.: B14623770
CAS No.: 54767-10-1
M. Wt: 336.5 g/mol
InChI Key: JZUGFLGIEXRKFK-UHFFFAOYSA-N
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Description

Octyl 4-[(dimethylcarbamothioyl)amino]benzoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 4-[(dimethylcarbamothioyl)amino]benzoate typically involves the esterification of 4-[(dimethylcarbamothioyl)amino]benzoic acid with octanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Octyl 4-[(dimethylcarbamothioyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Octyl 4-[(dimethylcarbamothioyl)amino]benzoate involves its ability to absorb ultraviolet radiation, making it an effective UV filter. The compound absorbs UV radiation and dissipates the energy as heat, preventing damage to the skin. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing the active components that can interact with molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octyl 4-[(dimethylcarbamothioyl)amino]benzoate is unique due to its specific ester linkage and the presence of the dimethylcarbamothioyl group, which imparts distinct chemical properties and reactivity compared to other UV filters. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .

Properties

CAS No.

54767-10-1

Molecular Formula

C18H28N2O2S

Molecular Weight

336.5 g/mol

IUPAC Name

octyl 4-(dimethylcarbamothioylamino)benzoate

InChI

InChI=1S/C18H28N2O2S/c1-4-5-6-7-8-9-14-22-17(21)15-10-12-16(13-11-15)19-18(23)20(2)3/h10-13H,4-9,14H2,1-3H3,(H,19,23)

InChI Key

JZUGFLGIEXRKFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=C(C=C1)NC(=S)N(C)C

Origin of Product

United States

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